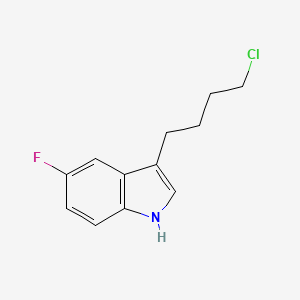

3-(4-Chlorobutyl)-5-fluoro-1H-indole

Description

Properties

Molecular Formula |

C12H13ClFN |

|---|---|

Molecular Weight |

225.69 g/mol |

IUPAC Name |

3-(4-chlorobutyl)-5-fluoro-1H-indole |

InChI |

InChI=1S/C12H13ClFN/c13-6-2-1-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,1-3,6H2 |

InChI Key |

XWKXQKUUXBPOEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCCCl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-Chlorobutyl)-5-fluoro-1H-indole has been identified as a promising lead compound in drug development due to its unique structural properties. Its derivatives have shown potential in targeting various biological pathways, making it a candidate for the development of pharmaceuticals aimed at treating a range of diseases.

Anticancer Activity

Research indicates that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. For example, derivatives of indole have been tested for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell growth and inducing apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that certain derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were determined, highlighting their potential as antimicrobial agents .

Synthetic Routes

One notable method involves the reaction of 5-cyanoindole with chloroalkanes under specific conditions to yield the desired indole derivative. This approach has shown a high overall yield of approximately 75% while avoiding the use of expensive catalysts .

Case Study: Synthesis Optimization

A study outlined a detailed synthesis process where 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile was used as an intermediate. The process involved multiple steps including hydrolysis and reduction, ultimately yielding high-purity products suitable for further biological evaluation .

Biological Evaluations

The biological evaluations of this compound derivatives have been extensive, focusing on their pharmacological profiles.

In Vitro Studies

In vitro studies have demonstrated that these compounds can effectively inhibit the proliferation of various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the indole structure can enhance biological activity.

Toxicology Assessments

Preliminary toxicology assessments indicate that some derivatives exhibit low toxicity profiles, making them suitable candidates for further development into therapeutic agents.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Variations and Molecular Properties

The table below compares structural features, synthesis data, and applications of 3-(4-Chlorobutyl)-5-fluoro-1H-indole with related compounds:

Key Observations:

- Replacing the chloro group with an amino group (e.g., 3-(4-aminobutyl)-5-fluoro-1H-indole) introduces polarity, affecting solubility and reactivity . Fluorine at position 5 is conserved in many analogs for its metabolic stability and electron-withdrawing effects, which modulate electronic properties of the indole ring . Heterocyclic Additions: Compounds like CDFI incorporate piperidinyl and chlorophenyl groups, enabling interactions with bacterial targets (e.g., SAV1754 in MRSA) .

Synthesis Challenges :

Structural and Analytical Considerations

- Crystallography : Accurate structural determination is critical. For example, a proton on the indole nitrogen in 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile was initially missed, affecting hydrogen-bonding patterns and crystal packing .

- Spectroscopic Characterization : NMR (¹H, ¹³C, ¹⁹F) and HRMS are routinely used to confirm indole derivatives, with fluorine atoms producing distinct shifts in ¹⁹F NMR .

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorobutyl)-5-fluoro-1H-indole, and what methodological challenges arise?

The compound is typically synthesized via deoxygenation of keto intermediates or functionalization of mesylate derivatives. For example, the deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile using reducing agents yields the target compound but with low efficiency (26–32% yields) due to purification challenges caused by byproducts . Alternative routes involve converting mesylate intermediates (e.g., compound 12 ) to nitriles or amines via hydrolysis and reduction (e.g., LiAlH4 in dioxane) . Methodological improvements include optimizing reaction conditions (temperature, solvent) and employing alternative reducing agents to enhance yield and purity.

Q. How should researchers purify and characterize this compound?

Purification often involves column chromatography using solvent systems like 70:30 ethyl acetate/hexane, as demonstrated in similar indole derivatives . Characterization requires multi-nuclear NMR (1H, 13C, 19F) to confirm substituent positions and fluorine integration. For example, 19F NMR can resolve chemical shifts at ~-115 ppm for fluorinated indoles . Melting point analysis (98–102°C) and GC purity (>97%) are critical for verifying crystallinity and chemical stability .

Q. What are the recommended handling and storage protocols for this compound?

The compound is a solid with moderate stability. Storage in a cool, dark place (<15°C) under inert atmosphere is recommended to prevent decomposition . Solubility in dimethylformamide (DMF) facilitates reaction setups, but gloves and eye protection are mandatory due to skin/eye irritation hazards (H315, H319) .

Advanced Research Questions

Q. How can researchers address low synthetic yields in the preparation of this compound?

Low yields often stem from incomplete deoxygenation or side reactions. Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) in click chemistry improve regioselectivity for triazole-functionalized indoles .

- Solvent Optimization : Polar aprotic solvents like PEG-400 enhance reaction homogeneity and reduce byproducts .

- Stepwise Functionalization : Intermediate isolation (e.g., nitrile 32 ) before reduction minimizes competing pathways .

Q. What structural analysis tools are suitable for studying conformational flexibility in this compound?

X-ray crystallography paired with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, while ORTEP-III visualizes anisotropic displacement ellipsoids . For dynamic conformers, Cremer-Pople puckering coordinates quantify ring non-planarity in cyclic analogs, aiding in understanding steric effects of the 4-chlorobutyl chain .

Q. How can biological activity assays be designed to evaluate pharmacological potential?

While direct data on this compound is limited, structurally related indoles (e.g., CDFII) show synergy with carbapenems against MRSA. Assays should include:

Q. What computational approaches support the rational design of derivatives?

- DFT Calculations : Predict electronic effects of fluorine and chloroalkyl groups on indole reactivity.

- Molecular Docking : Map interactions with targets like 5-HT1A receptors using Vilazodone as a template .

- MD Simulations : Analyze conformational stability of the 4-chlorobutyl chain in solvent environments.

Q. How can functionalization strategies enable structure-activity relationship (SAR) studies?

- Click Chemistry : Attach fluorophenyl-triazole moieties to the indole core via CuI-catalyzed reactions .

- Amine Alkylation : React mesylate intermediates with primary/secondary amines to explore substituent effects on pharmacokinetics .

- NMR-Guided Optimization : Use 1H-13C HMBC to track regioselectivity in substitution reactions .

Data Contradictions and Resolution

- Yield Discrepancies : reports lower yields (26%) compared to similar routes in (42%). This may arise from differences in solvent systems (DMF vs. dioxane) or reducing agents (LiAlH4 vs. NaBH4). Researchers should systematically vary these parameters.

- Biological Activity Gaps : While highlights MRSA synergy in analogs, direct data on this compound is absent. Bridging this gap requires targeted assays with standardized protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.